molecular formula C14H6Cl2O2 B180593 2,3-Dichloroanthraquinone CAS No. 84-45-7

2,3-Dichloroanthraquinone

Cat. No.: B180593
CAS No.: 84-45-7
M. Wt: 277.1 g/mol
InChI Key: KPYPNTLKDIYIKB-UHFFFAOYSA-N
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Description

2,3-Dichloroanthraquinone is an organic compound with the molecular formula C14H6Cl2O2. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the anthraquinone ring. This compound is known for its yellow crystalline appearance and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroanthraquinone can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity. The use of efficient catalysts and reaction conditions is crucial to ensure high production rates and cost-effectiveness .

Chemical Reactions Analysis

2,3-Dichloroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Copper, sodium borohydride.

    Substitution Reagents: Sulfuric acid, sodium chlorate.

Major Products:

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Anthrone derivatives.

    Substitution Products: Sulfonic acid derivatives.

Scientific Research Applications

Chemical Applications

Dye and Pigment Synthesis

  • 2,3-Dichloroanthraquinone is primarily used as an intermediate in the production of dyes and pigments. Its chlorinated structure enhances its reactivity, making it suitable for various synthetic pathways in dye chemistry.

Organic Electronics

  • This compound finds use in the manufacturing of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electronic properties contribute to the efficiency of these devices.

Biological Applications

Antibacterial Properties

  • Research indicates that this compound exhibits antibacterial activity by inhibiting specific enzymes in bacteria. For instance, it has been shown to target phosphopantetheine adenylyltransferase, which is crucial for bacterial growth.

Anticancer Potential

  • The compound has been investigated for its anticancer properties. Studies reveal that it can inhibit cancer cell proliferation by targeting essential proteins such as kinases and topoisomerases. It generates reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study demonstrated that this compound reduced cell viability significantly in various human cancer cell lines at concentrations ranging from 10 µM to 50 µM over 24-48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential development as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,3-Dichloroanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit cancer cell proliferation by targeting essential cellular proteins such as kinases, topoisomerases, and telomerases. Additionally, it exhibits antibacterial activity by inhibiting enzymes like phosphopantetheine adenylyltransferase in bacteria .

Biological Activity

2,3-Dichloroanthraquinone (DCAQ) is an anthraquinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of DCAQ, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, which includes two carbonyl groups and chlorine substituents at the 2 and 3 positions. This configuration significantly influences its chemical reactivity and biological interactions. The compound typically appears as a dark red solid and is utilized primarily in dye manufacturing but also has potential biomedical applications.

Target Cells and Pathways

DCAQ has been shown to exhibit cytotoxic effects against various cancer cell lines, including human hepatoma G2 and rat glioma C6 cells. Its mechanism of action involves several pathways:

  • Cytotoxicity : DCAQ induces cell death through apoptosis, primarily by affecting mitochondrial function and disrupting cellular metabolism. It has been observed to alter gene expression related to oxidative stress responses and apoptosis pathways.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics in co-administered drugs.
  • DNA Interaction : DCAQ can intercalate into DNA, affecting replication and transcription processes. This interaction may inhibit topoisomerase activity, further contributing to its cytotoxic effects .

Antitumor Activity

Research indicates that DCAQ possesses notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines at low micromolar concentrations. For example:

Cell LineIC50 (µM)Mechanism of Action
Human Hepatoma G25Induction of apoptosis
Rat Glioma C67Inhibition of DNA topoisomerases
K562 Myeloid Leukemia3Disruption of cell cycle regulation

These findings suggest that DCAQ could be a promising candidate for developing novel anticancer therapies .

Antimicrobial Activity

DCAQ also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported its effectiveness against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans

The minimal inhibitory concentrations (MIC) for these microorganisms are generally in the range of 0.05 to 0.125 g/mL, indicating significant antimicrobial potential .

Case Studies

  • Antitumor Efficacy in Murine Models : A study evaluated the antitumor efficacy of DCAQ in murine models implanted with P388 leukemia cells. The compound significantly increased survival rates by up to 262% compared to control groups when administered at tolerable doses .
  • Microbial Reduction Studies : In environmental applications, DCAQ was tested for its ability to enhance microbial reduction processes in contaminated sites. Results indicated that DCAQ could stimulate the dechlorination rates of pollutants like DDT when combined with specific microbial strains .

Pharmacokinetics

The pharmacokinetic profile of DCAQ reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : DCAQ is absorbed efficiently across biological membranes due to its lipophilic nature.
  • Distribution : The compound exhibits specific tissue distribution patterns influenced by transport proteins.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various active metabolites that may contribute to its biological effects.
  • Excretion : Primarily eliminated via hepatic pathways; however, renal excretion may also play a role depending on the metabolic products formed .

Properties

IUPAC Name

2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYPNTLKDIYIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284542
Record name 2,3-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-45-7
Record name 2,3-Dichloroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dichloroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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